molecular formula C24H29ClN2O5 B15125496 Cbz-DL-Leu-DL-Tyr-CH2Cl

Cbz-DL-Leu-DL-Tyr-CH2Cl

Cat. No.: B15125496
M. Wt: 460.9 g/mol
InChI Key: BXNJBFCUDNXPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-DL-Leu-DL-Tyr-CH2Cl is a synthetic compound that belongs to the class of C-terminal modified peptides. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups. The compound is a derivative of leucine (Leu) and tyrosine (Tyr), two amino acids that play crucial roles in protein synthesis and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Leu-DL-Tyr-CH2Cl typically involves the protection of the amino groups of leucine and tyrosine with the Cbz group. This is followed by the coupling of the protected amino acids using a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of the peptide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids and protect groups in a controlled environment. The use of high-throughput liquid chromatography (LC-MS/MS) allows for the precise monitoring and purification of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Leu-DL-Tyr-CH2Cl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Pd-C, Zn/HCl

    Substitution: NaOCH3, LiAlH4

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted peptides .

Scientific Research Applications

Cbz-DL-Leu-DL-Tyr-CH2Cl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-DL-Leu-DL-Tyr-CH2Cl involves the protection and deprotection of amino groups. The Cbz group protects the amino groups during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as coupling with other amino acids or interacting with biological targets .

Comparison with Similar Compounds

Cbz-DL-Leu-DL-Tyr-CH2Cl can be compared with other Cbz-protected peptides, such as:

Properties

IUPAC Name

benzyl N-[1-[[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O5/c1-16(2)12-21(27-24(31)32-15-18-6-4-3-5-7-18)23(30)26-20(22(29)14-25)13-17-8-10-19(28)11-9-17/h3-11,16,20-21,28H,12-15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNJBFCUDNXPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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